molecular formula C13H17NO B3019738 [1-(2-Methoxyphenyl)ethyl](methyl)(prop-2-yn-1-yl)amine CAS No. 1241240-69-6

[1-(2-Methoxyphenyl)ethyl](methyl)(prop-2-yn-1-yl)amine

Cat. No. B3019738
CAS RN: 1241240-69-6
M. Wt: 203.285
InChI Key: FLMGALROPFEEKB-UHFFFAOYSA-N
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Description

Indole derivatives, which might be structurally similar to the compound you’re asking about, are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are also known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including NMR spectroscopy . For example, the 1H NMR spectrum of a related compound showed signals corresponding to various types of protons, including aromatic protons and protons attached to a triple bond .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure. For example, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the molecular formula and average mass of a related compound were determined to be C10H10O2 and 162.185 Da, respectively .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, certain indole derivatives have been reported to show inhibitory activity against influenza A .

properties

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-5-10-14(3)11(2)12-8-6-7-9-13(12)15-4/h1,6-9,11H,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMGALROPFEEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Methoxyphenyl)ethyl](methyl)(prop-2-yn-1-yl)amine

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